p-(Methylsulphinyl)benzaldehyde chemical properties
p-(Methylsulphinyl)benzaldehyde chemical properties
This guide provides a comprehensive technical analysis of p-(Methylsulphinyl)benzaldehyde (4-(methylsulfinyl)benzaldehyde), a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Sulindac.
[1]
Executive Summary
p-(Methylsulphinyl)benzaldehyde (CAS: 37794-15-3 ) is an organosulfur aldehyde characterized by a chiral sulfoxide moiety and a reactive formyl group.[][2] It serves as the electrophilic partner in Knoevenagel condensations, most notably in the industrial synthesis of Sulindac , where it introduces the benzylidene pharmacophore.
For researchers, the primary challenge with this molecule is chemoselectivity : the sulfoxide group is an intermediate oxidation state. It is prone to reduction (to sulfide) or over-oxidation (to sulfone) under non-optimized conditions.[3] This guide details the protocols required to synthesize, isolate, and utilize this compound with high fidelity.
Physicochemical Profile
The physical properties of the sulfoxide differ significantly from its sulfide precursor and sulfone over-oxidation product. Accurate identification relies on these distinctions.
| Property | Data | Context |
| IUPAC Name | 4-(Methylsulfinyl)benzaldehyde | |
| CAS Number | 37794-15-3 | Distinct from Sulfide (3446-89-7) and Sulfone (5398-77-6) |
| Molecular Formula | C₈H₈O₂S | |
| Molecular Weight | 168.21 g/mol | |
| Physical State | White to off-white solid | Sulfide is a liquid; Sulfone is a high-melting solid (160–164°C) |
| Boiling Point | ~348.7°C (Predicted) | Decomposes at high heat; vacuum distillation recommended |
| Solubility | DMSO, DMF, Methanol, Chloroform | Poor solubility in water and non-polar alkanes (Hexane) |
| Chirality | Racemic (S=O center) | Typically used as a racemate in Sulindac synthesis |
Synthetic Pathways & Protocol Optimization
The synthesis of p-(methylsulphinyl)benzaldehyde is a classic study in controlled oxidation . The objective is to arrest oxidation at the sulfoxide stage (
Core Synthesis Logic
The precursor, 4-(methylthio)benzaldehyde , is oxidized using electrophilic oxygen sources.
-
Reagent A (Standard): Hydrogen Peroxide (
) in Glacial Acetic Acid.[3] -
Reagent B (High Selectivity): Sodium Periodate (
) in aqueous methanol.
Experimental Protocol: Selective Oxidation
This protocol utilizes
Reagents:
-
4-(Methylthio)benzaldehyde (1.0 eq)[4]
-
Sodium Periodate (
, 1.05 eq) -
Solvent: Methanol:Water (1:1 v/v)
Procedure:
-
Dissolution: Dissolve 4-(methylthio)benzaldehyde in Methanol/Water at 0°C.
-
Addition: Add
dropwise as an aqueous solution over 30 minutes. Crucial: Maintain temperature <5°C to prevent over-oxidation. -
Monitoring: Stir at 0°C for 2–4 hours. Monitor via TLC (SiO₂, EtOAc/Hexane). The sulfoxide is significantly more polar (
~0.2) than the sulfide ( ~0.7). -
Quenching: Filter off the precipitated sodium iodate (
) byproduct. -
Extraction: Extract the filtrate with Dichloromethane (DCM). Wash organic layer with brine.
-
Purification: Recrystallize from EtOAc/Hexane if necessary to remove trace sulfone.
Reaction Engineering: The Sulindac Route
The primary application of this molecule is the Knoevenagel Condensation with an indene acetic acid derivative. This reaction highlights the stability of the sulfoxide group under basic condensation conditions.
Mechanism Visualization
The following diagram illustrates the convergence of the aldehyde with the active methylene of the indene core.
Caption: Schematic of the Knoevenagel condensation pathway forming the benzylidene-indene scaffold of Sulindac.
Analytical Fingerprint (Quality Control)
Distinguishing the sulfoxide from the sulfide and sulfone is critical. Use the following spectroscopic markers for validation.
| Technique | Marker | Value (Approx.) | Interpretation |
| ¹H NMR | S-CH₃ | 2.70 – 2.82 ppm (s) | Diagnostic shift. Sulfide is ~2.50 ppm; Sulfone is ~3.05 ppm. |
| ¹H NMR | CHO | 10.0 – 10.1 ppm (s) | Confirms integrity of aldehyde group. |
| IR | S=O Stretch | 1040 – 1060 cm⁻¹ | Strong, broad band characteristic of sulfoxides. |
| IR | C=O Stretch | ~1700 cm⁻¹ | Typical conjugated aldehyde carbonyl.[5] |
| Mass Spec | [M+H]⁺ | 169.03 m/z | Confirm molecular ion. |
Troubleshooting Tip: If the methyl peak in NMR appears as a doublet or multiple singlets around 2.7–3.1 ppm, the sample is likely a mixture of oxidation states.
Safety & Handling (GHS Standards)
While specific toxicological data for the sulfoxide is less abundant than for the sulfide, it should be handled with standard precautions for aromatic aldehydes and organosulfur compounds.
-
Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT SE (H335).
-
Storage: Store under inert atmosphere (
or ) at 2–8°C. Sulfoxides are generally stable but can disproportionate or reduce upon prolonged exposure to light and moisture. -
Odor: Unlike the sulfide precursor (which has a potent stench), the pure sulfoxide is relatively odorless. A strong "rotten cabbage" smell indicates sulfide contamination.
References
-
Synthesis & Properties: Rivett, D. E., Rosevear, J., & Wilshire, J. F. K. (1979).[6] The preparation and spectral properties of some monosubstituted 4-(methylsulfonyl)benzaldehydes.
-
Oxidation Protocol: Khodaei, M. M., et al. (2008). Efficient and Selective Oxidation of Sulfides to Sulfoxides.
-
Sulindac Application: Duggan, D. E., et al. (1977). The metabolism of Sulindac.
-
Crystal Structure Data: Qian, S. S., & Cui, H. Y. (2009).[6] 4-(Methylsulfonyl)benzaldehyde.[][2][7][6][8][9] (Comparison data for sulfone).
Sources
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-(methyl thio) benzaldehyde, 3446-89-7 [thegoodscentscompany.com]
- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. 4-(Methylsulfonyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bldpharm.com [bldpharm.com]
